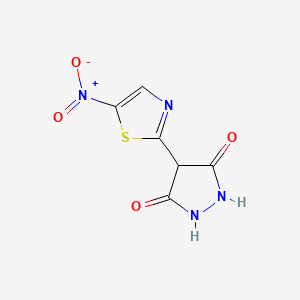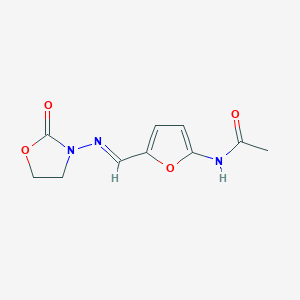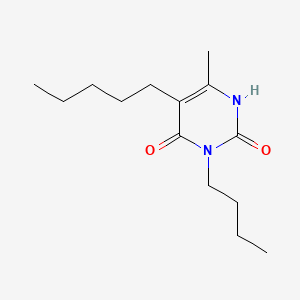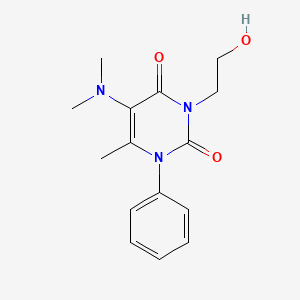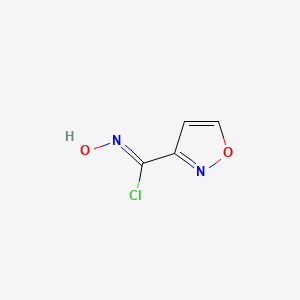
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is a chemical compound known for its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride typically involves the reaction of isoxazole derivatives with carbimidoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the carbimidoyl chloride group can undergo nucleophilic attack, leading to covalent modifications. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Carbimidoyl chloride derivatives: Compounds with the carbimidoyl chloride group attached to different core structures.
Hydroxy-substituted compounds: Molecules with hydroxy groups in different positions or attached to different rings.
Uniqueness
(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C4H3ClN2O2 |
|---|---|
Peso molecular |
146.53 g/mol |
Nombre IUPAC |
(3Z)-N-hydroxy-1,2-oxazole-3-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2O2/c5-4(6-8)3-1-2-9-7-3/h1-2,8H/b6-4- |
Clave InChI |
GJODADTUHMTPDI-XQRVVYSFSA-N |
SMILES isomérico |
C1=CON=C1/C(=N/O)/Cl |
SMILES canónico |
C1=CON=C1C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


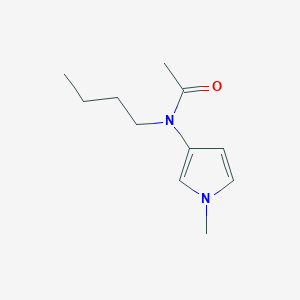
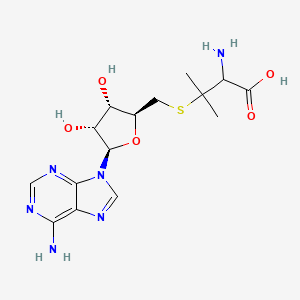
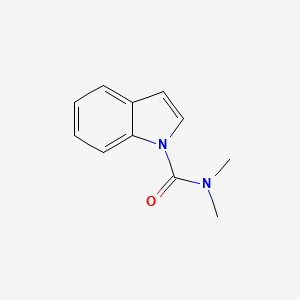
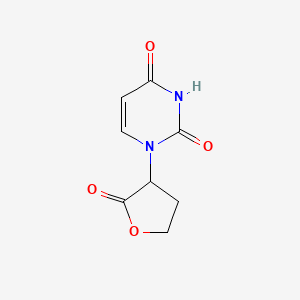
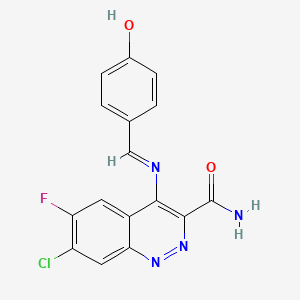

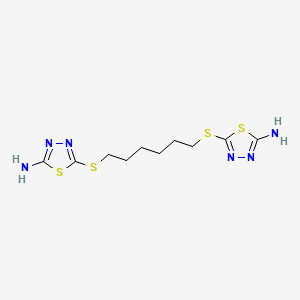
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
